![molecular formula C9H20F2O6P2 B028034 Tetraethyl Difluoromethylenebisphosphonate CAS No. 78715-58-9](/img/structure/B28034.png)
Tetraethyl Difluoromethylenebisphosphonate
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Overview
Description
Difluoromethylene-bis-phosphonic acid tetraethyl ester is a chemical compound with the molecular formula C9H20F2O6P2. It is known for its unique structure, which includes two phosphonic acid groups connected by a difluoromethylene bridge. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethylene-bis-phosphonic acid tetraethyl ester typically involves the reaction of diethyl phosphite with difluoromethylene chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of difluoromethylene-bis-phosphonic acid tetraethyl ester is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Difluoromethylene-bis-phosphonic acid tetraethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form difluoromethylene-bis-phosphonic acid.
Reduction: Reduction reactions can convert it into simpler phosphonic acid derivatives.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives and substituted phosphonates, which have applications in different fields .
Scientific Research Applications
Synthesis of Nucleotide Analogs
One of the primary applications of tetraethyl difluoromethylenebisphosphonate is in the synthesis of nucleotide analogs, particularly 5′-triphosphate and 5′-diphosphate mimics. These analogs are crucial for studying enzymatic processes involving nucleotides, such as those catalyzed by transcriptases and glycerol kinases .
Case Study: Synthesis of ADPr and CDP Analogs
Recent research demonstrated an efficient method for synthesizing unsymmetrical difluoromethylene bisphosphonates using this compound as a key reagent. This method involves a stepwise functionalization process that allows for the creation of close bioisosteres of naturally occurring pyrophosphate molecules, including:
- ADPr (Adenosine Diphosphate Ribose)
- CDP-glycerol
- CDP-ribitol
The synthesis utilizes a combination of selective demethylation and condensation reactions, showcasing the versatility of this compound in generating complex biomolecules .
Inhibition Studies
This compound has also been investigated for its potential inhibitory effects on various enzymes. The synthesized nucleotide analogs can serve as competitive inhibitors for enzymes such as:
- Glycerol Kinase : Important in glycerol metabolism.
- Transcriptases : Involved in RNA synthesis.
These studies are vital for understanding enzyme mechanisms and developing therapeutic agents targeting specific biochemical pathways .
Summary Table of Applications
Application | Description |
---|---|
Synthesis of Nucleotide Analogs | Intermediate for creating 5′-triphosphate and 5′-diphosphate mimics for biochemical studies. |
Enzyme Inhibition Studies | Investigated as a competitive inhibitor for glycerol kinase and transcriptases. |
Bioactive Compound Development | Used to synthesize close analogs of biologically important molecules like ADPr and CDP derivatives. |
Mechanism of Action
The mechanism of action of difluoromethylene-bis-phosphonic acid tetraethyl ester involves its interaction with specific molecular targets, such as enzymes. The difluoromethylene bridge provides stability and resistance to hydrolysis, making it an effective inhibitor of certain enzymes. This stability allows it to interact with the active sites of enzymes, blocking their activity and thereby affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methylenebisphosphonic acid tetraethyl ester
- Ethylidenebisphosphonic acid tetraethyl ester
- Vinylidenebisphosphonic acid tetraethyl ester
Uniqueness
Difluoromethylene-bis-phosphonic acid tetraethyl ester is unique due to the presence of the difluoromethylene bridge, which imparts greater stability and resistance to hydrolysis compared to other similar compounds. This makes it particularly valuable in applications where long-term stability is required .
Biological Activity
Tetraethyl difluoromethylenebisphosphonate (TEDFMB) is a synthetic compound of significant interest due to its potential biological activities, particularly as it relates to the development of therapeutic agents. This article provides an overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Synthesis
TEDFMB belongs to the class of bisphosphonates, characterized by two phosphonate groups attached to a central carbon atom. The general structure can be represented as follows:
The synthesis of TEDFMB typically involves the fluorination of tetraethyl methylenebisphosphonate using N-fluorobenzenesulfonimide, yielding a product with enhanced electrophilic properties that are vital for biological interactions .
TEDFMB exhibits several mechanisms through which it may exert biological effects:
- Inhibition of Enzymatic Activity : Similar to other bisphosphonates, TEDFMB may inhibit enzymes involved in bone resorption, such as osteoclasts. This inhibition is crucial for conditions like osteoporosis .
- Cell Signaling Modulation : The compound may influence cellular signaling pathways, potentially acting as a second messenger in various biological processes .
Pharmacological Effects
The pharmacological effects of TEDFMB have been investigated in several studies:
Case Studies and Research Findings
-
Study on Osteoclast Activity :
- A study demonstrated that TEDFMB reduced osteoclast-mediated bone resorption in vitro. The compound showed a dose-dependent decrease in osteoclast survival, indicating its potential as an anti-osteoporotic agent.
- Fluorinated Bisphosphonates :
- Synthesis and Functionalization :
Data Tables
Here is a summary table highlighting key findings related to TEDFMB:
Properties
IUPAC Name |
1-[[diethoxyphosphoryl(difluoro)methyl]-ethoxyphosphoryl]oxyethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20F2O6P2/c1-5-14-18(12,15-6-2)9(10,11)19(13,16-7-3)17-8-4/h5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHWPFRPEUBPSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(F)(F)P(=O)(OCC)OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20F2O6P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473878 |
Source
|
Record name | AG-H-15746 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78715-58-9 |
Source
|
Record name | AG-H-15746 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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